molecular formula C12H25O5P B1656655 Ethyl 2-dibutoxyphosphorylacetate CAS No. 5362-85-6

Ethyl 2-dibutoxyphosphorylacetate

Cat. No. B1656655
Key on ui cas rn: 5362-85-6
M. Wt: 280.3 g/mol
InChI Key: YMKQYAAHRONVBR-UHFFFAOYSA-N
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Patent
US08263690B2

Procedure details

100 parts by weight of tributyl phosphite and 66 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 120° C. to start a reaction. Since bromobutane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 170° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a reduced pressure to obtain an achromatic transparent liquid (yield of 88%, boiling point of 249° C./760 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])([O:7]CCCC)[O:2][CH2:3][CH2:4][CH2:5][CH3:6].Br[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].BrCCCC>>[CH2:13]([O:12][P:1]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])([O:2][CH2:3][CH2:4][CH2:5][CH3:6])=[O:7])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCC)(OCCCC)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a distillation tube
CUSTOM
Type
CUSTOM
Details
a reaction
DISTILLATION
Type
DISTILLATION
Details
to distill out immediately
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was maintained until the distillation-out of bromoethane
DISTILLATION
Type
DISTILLATION
Details
When the distillation-out of bromoethane
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was further heated at 170° C.
CUSTOM
Type
CUSTOM
Details
the reaction for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at 180° C. under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an achromatic transparent liquid (yield of 88%, boiling point of 249° C./760 mmHg)

Outcomes

Product
Name
Type
Smiles
C(CCC)OP(=O)(OCCCC)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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